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Abstract
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated

Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document

provides a comprehensive overview of the discovery, development, and preclinical

characterization of AZ1495. It includes a summary of its inhibitory activity, mechanism of action

through the NF-κB signaling pathway, and its potential therapeutic application in cancers such

as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key

assays and relevant signaling pathway diagrams are provided to support further research and

development efforts.

Introduction
The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical

components of the innate immune system. Dysregulation of these pathways is implicated in the

pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated

Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction

of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and

other IRAK family members, initiating a signaling cascade that leads to the activation of

transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory

cytokines.[1][2]
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Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic

target for a range of diseases. AZ1495, also known as compound 28, was developed as a

potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and

scientific foundation for the investigation of AZ1495.

Discovery and Development
While a specific publication detailing the initial synthesis and discovery of AZ1495 by

AstraZeneca is not publicly available, its development can be understood within the broader

context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process

for such inhibitors typically involves high-throughput screening of compound libraries followed

by structure-activity relationship (SAR) studies to optimize potency, selectivity, and

pharmacokinetic properties. AZ1495 emerged from such efforts as a potent inhibitor of IRAK4

with a favorable preclinical profile.[2]

Quantitative Data
The following tables summarize the key quantitative data for AZ1495 from various preclinical

studies.

Table 1: In Vitro Inhibitory Activity of AZ1495

Target Assay Type IC50 (µM) Kd (µM) Reference

IRAK4 Enzymatic Assay 0.005 0.0007 [2]

IRAK1 Enzymatic Assay 0.023 - [2]

IRAK4 Cellular Assay 0.052 - [2]

Table 2: Cellular Activity of AZ1495 in ABC-DLBCL Cell Lines
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Cell Line Effect
Concentration
Range (µM)

Duration (h) Reference

OCI-LY10
Inhibition of NF-

κB activation
0.001-100 72 [2]

ABC-DLBCL
Inhibition of cell

growth
0.001-100 72 [2]

OCI-LY10

Induction of cell

death (in

combination with

a BTK inhibitor)

0-3.3 14 [2]

Table 3: Pharmacokinetic Parameters of AZ1495 in Rats

Parameter Value
Route of
Administration

Dose (mg/kg) Reference

Clearance (Cl) 75 mL/min/kg Intravenous 2 [4]

Predicted

Clearance (from

hepatocyte data)

42 mL/min/kg - - [4]

Bioavailability Low Oral 5 [4]

Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-κB

activation. AZ1495 acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream

signaling.
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Caption: IRAK4 signaling pathway leading to NF-κB activation and its inhibition by AZ1495.

Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the

IC50 of an inhibitor like AZ1495.
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Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
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Experimental Protocols
IRAK4 Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
This protocol is a representative method for determining the in vitro potency of AZ1495 against

IRAK4.

Materials:

Recombinant human IRAK4 enzyme

TR-FRET substrate (e.g., ULight™-labeled peptide)

Europium-labeled anti-phospho-substrate antibody

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP

AZ1495

384-well low-volume plates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of AZ1495 in DMSO and then dilute in kinase assay buffer.

Add 2.5 µL of the diluted AZ1495 or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the IRAK4 enzyme to each well.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™-

labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.
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Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by adding 5 µL of a detection mix containing EDTA and the Europium-

labeled anti-phospho-substrate antibody.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm

(Europium) and 665 nm (ULight™).

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function

of AZ1495 concentration to determine the IC50 value.

OCI-LY10 Cell Viability Assay
This protocol describes a general method for assessing the effect of AZ1495 on the viability of

the OCI-LY10 DLBCL cell line.

Materials:

OCI-LY10 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin/streptomycin

AZ1495

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well opaque-walled plates

Luminometer

Procedure:

Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well

in 100 µL of culture medium.

Prepare serial dilutions of AZ1495 in culture medium.
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Add the diluted AZ1495 or vehicle to the cells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percent viability relative to the vehicle-treated control and plot the results to

determine the GI50 (concentration for 50% growth inhibition).

OCI-LY10 Xenograft Mouse Model
This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of

AZ1495, alone or in combination with a BTK inhibitor like ibrutinib.

Materials:

Female immunodeficient mice (e.g., NOD-scid gamma)

OCI-LY10 cells

Matrigel

AZ1495 formulated for oral administration

Ibrutinib formulated for oral administration

Vehicle control

Procedure:
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Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into

treatment groups (e.g., vehicle, AZ1495 alone, ibrutinib alone, AZ1495 + ibrutinib).

Administer the respective treatments orally, once daily, for a specified duration (e.g., 21

days).

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Analyze the tumor growth inhibition for each treatment group compared to the vehicle

control.

Clinical Development
As of the latest available information, there are no registered clinical trials specifically

investigating AZ1495. The preclinical data suggests its potential for further development,

particularly in the context of MYD88-mutated lymphomas.

Conclusion
AZ1495 is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in

models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of

the NF-κB signaling pathway, provides a strong rationale for its investigation as a therapeutic

agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in

this guide offer a foundation for further research into the therapeutic potential of AZ1495 and

other IRAK4 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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